5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide

Description

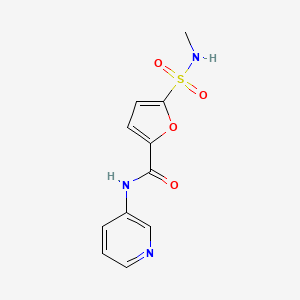

5-(Methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core substituted with a methylsulfamoyl group at the 5-position and a pyridin-3-ylamine moiety at the carboxamide nitrogen. The methylsulfamoyl group introduces sulfonamide functionality, which is associated with enhanced solubility and target binding affinity in drug design .

Properties

IUPAC Name |

5-(methylsulfamoyl)-N-pyridin-3-ylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c1-12-19(16,17)10-5-4-9(18-10)11(15)14-8-3-2-6-13-7-8/h2-7,12H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYUPUPNBNQTNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(O1)C(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the methylsulfamoyl group: This step often involves the reaction of the furan ring with methylsul

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several furan-2-carboxamide derivatives, differing primarily in substituents at the 5-position of the furan ring and the nitrogen-linked groups. Key analogues include:

Structural Insights :

- CPPF replaces the methylsulfamoyl group with a lipophilic 3-chlorophenyl group, enhancing membrane permeability but reducing solubility compared to the sulfonamide-containing target compound .

- V027-8242 introduces a pyrimidine-thioether chain, likely improving π-π stacking interactions with kinase ATP-binding pockets .

- The dihydropyridine core in AZ331 diverges mechanistically, targeting ion channels rather than microtubules or enzymes .

Pharmacological Activity

- Anticancer Effects: CPPF demonstrates potent microtubule destabilization, inhibiting tumor growth in mouse skin cancer and xenograft models . Its sulfamoyl group may confer better aqueous solubility than CPPF, enhancing bioavailability.

Enzyme Modulation :

- Sulfonamide derivatives like the target compound often inhibit enzymes via coordination with zinc ions (e.g., carbonic anhydrase IX, a cancer-associated isoform) .

- By contrast, AZ331 ’s dihydropyridine structure is associated with redox modulation or calcium channel blocking, indicating divergent therapeutic applications .

Pharmacokinetic and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.